molecular formula C17H15Cl2N5O B2709483 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897622-34-3

2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2709483
CAS No.: 897622-34-3
M. Wt: 376.24
InChI Key: SORKGMWUPNBOGS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. The process begins with the preparation of the tetrazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorobenzamide
  • 1-(3,4-dimethylphenyl)-1H-tetrazole
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Uniqueness

2,5-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-8-12(18)4-6-15(14)19/h3-8H,9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORKGMWUPNBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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